![molecular formula C18H23NO B2530372 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone CAS No. 1797559-17-1](/img/structure/B2530372.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

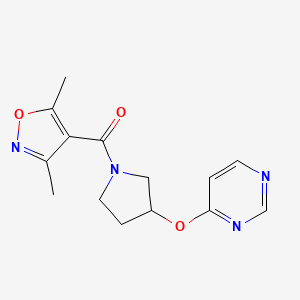

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an attractive target for synthesis and research.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone.

科学的研究の応用

Synthesis and Antibacterial Activity A novel class of derivatives including the chemical structure of interest has been synthesized and characterized, exhibiting in vitro antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents, emphasizing their significance in addressing antibiotic resistance issues. The compounds were thoroughly analyzed through elemental analysis, FTIR, 1 H-NMR, 13 C NMR, and Mass spectral data to confirm their structures and potential efficacy (B. Reddy et al., 2011).

Analgesic and Narcotic Antagonist Activities Exploration into azabicycloalkanes, closely related to the compound , has shown their potential in analgesic and narcotic antagonist activities. Through structure-activity relationship studies, significant insights into the design of well-balanced antagonist-analgesic agents with minimal physical dependence have been gained, marking a step forward in pain management research (M. Takeda et al., 1977).

Conformation-Activity Relationships in Peptides Research into conformationally constrained dipeptide surrogates has leveraged structures similar to our compound of interest for studying the relationships between conformation and biological activity in peptides. This approach has potential implications for the development of novel therapeutic peptides with optimized efficacy and specificity (J. Cluzeau & W. Lubell, 2004).

HIV Entry Inhibition A study on a compound structurally related to the chemical of interest demonstrated potent noncompetitive allosteric antagonism of the CCR5 receptor, indicating significant antiviral effects against HIV-1. This research underscores the potential of such compounds in developing new strategies for HIV prevention and treatment, through targeting receptor-based mechanisms (C. Watson et al., 2005).

Neuroprotective Antioxidants Antioxidants structurally related to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone have shown promise as neuroprotective agents. These compounds were effective in preventing ATP level decreases due to hypoxia in astrocytes and demonstrated powerful protection against brain damage in models mimicking cerebral palsy. Such findings open new avenues for treating neurodegenerative diseases and conditions involving oxidative stress (M. Largeron et al., 2001).

作用機序

Target of Action

Similar compounds have been found to interact with a variety of organic compounds .

Mode of Action

The mode of action of 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems, which are more efficient, versatile, and sustainable compared to traditional batch processes .

Result of Action

It is known that similar compounds are potential precursors to biologically active natural products .

特性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18(2,3)14-9-7-13(8-10-14)17(20)19-15-5-4-6-16(19)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPZHUAMDWJNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)

![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)

![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2530304.png)

![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)

![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)